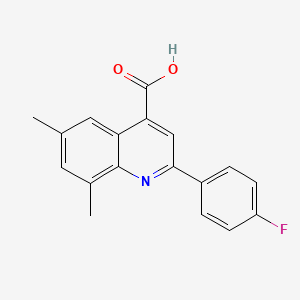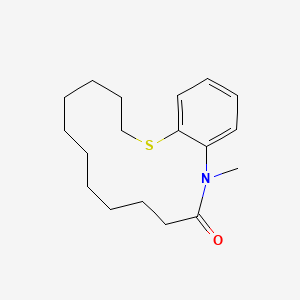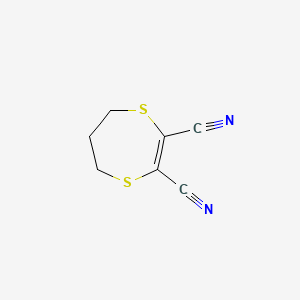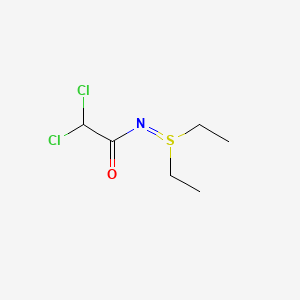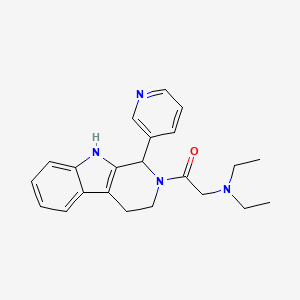
Atis-16-ene-2,14-dione, 3-hydroxy-, (3alpha,5beta,8alpha,9beta,10alpha,12alpha)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Atis-16-ene-2,14-dione, 3-hydroxy-, (3alpha,5beta,8alpha,9beta,10alpha,12alpha)- is a diterpenoid compound isolated from various species of the Euphorbia genus. This compound is known for its unique structure and significant biological activities, particularly its inhibitory effects on cancer stem cells .
准备方法
The compound can be isolated from the roots of Euphorbia species, such as Euphorbia fischeriana and Euphorbia sieboldiana . The isolation process typically involves extraction with solvents like acetone, followed by chromatographic separation techniques. The structure of the compound is confirmed using spectroscopic methods such as NMR and MS .
化学反应分析
Atis-16-ene-2,14-dione, 3-hydroxy-, (3alpha,5beta,8alpha,9beta,10alpha,12alpha)- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions include derivatives with modified functional groups, which can exhibit different biological activities .
科学研究应用
作用机制
The mechanism of action of Atis-16-ene-2,14-dione, 3-hydroxy-, (3alpha,5beta,8alpha,9beta,10alpha,12alpha)- involves the inhibition of cancer stem cell proliferation and differentiation. It targets specific molecular pathways involved in cancer stem cell maintenance, leading to reduced tumor growth and metastasis .
相似化合物的比较
Similar compounds include other atisane-type diterpenoids such as antiquorin and 3-hydroxy-atis-16-ene-2,14-dione . These compounds share a similar framework but differ in their functional groups and biological activities. Atis-16-ene-2,14-dione, 3-hydroxy-, (3alpha,5beta,8alpha,9beta,10alpha,12alpha)- is unique due to its specific inhibitory effects on cancer stem cells, which are not observed in all related compounds .
属性
CAS 编号 |
136025-63-3 |
|---|---|
分子式 |
C20H28O3 |
分子量 |
316.4 g/mol |
IUPAC 名称 |
(1S,4S,6S,9R,10S,12R)-6-hydroxy-5,5,9-trimethyl-16-methylidenetetracyclo[10.2.2.01,10.04,9]hexadecane-7,14-dione |
InChI |
InChI=1S/C20H28O3/c1-11-9-20-6-5-14-18(2,3)17(23)13(21)10-19(14,4)15(20)7-12(11)8-16(20)22/h12,14-15,17,23H,1,5-10H2,2-4H3/t12-,14-,15+,17-,19-,20+/m1/s1 |
InChI 键 |
DSGJNNDCMDMSTM-KKVGBOLFSA-N |
手性 SMILES |
C[C@@]12CC(=O)[C@H](C([C@H]1CC[C@]34[C@H]2C[C@H](CC3=O)C(=C)C4)(C)C)O |
规范 SMILES |
CC1(C2CCC34CC(=C)C(CC3C2(CC(=O)C1O)C)CC4=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


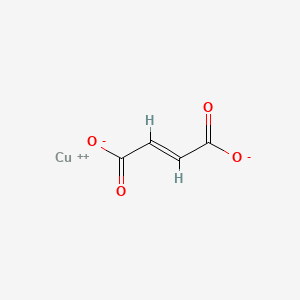
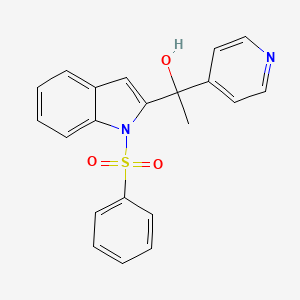
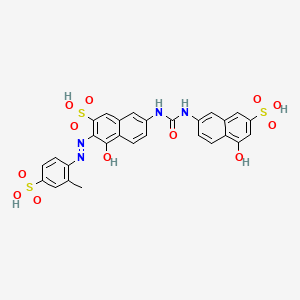
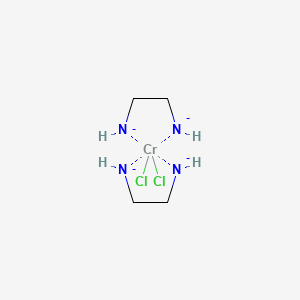

![14-methyl-11-thia-13,17-diazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2,4,6,8,12,14-heptaen-16-one](/img/structure/B12798743.png)

